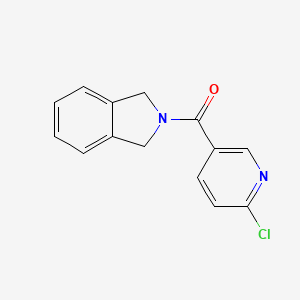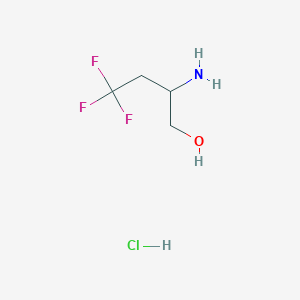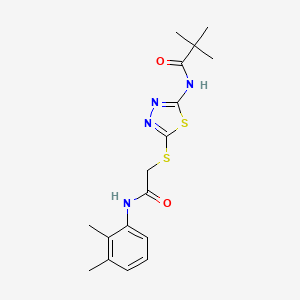
N-(5-((2-((2,3-ジメチルフェニル)アミノ)-2-オキソエチル)チオ)-1,3,4-チアゾール-2-イル)ピバロイルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a chemical entity that appears to be related to a class of compounds that exhibit significant biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the thiadiazole ring and the pivalamide moiety are present in the compounds studied within these papers. These structural features are known to contribute to the biological properties of these molecules, such as enzyme inhibition and anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of pivaloyl isothiocyanate with an amino-substituted aromatic compound in dry acetone under inert refluxing conditions. This method was used to synthesize N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the pivalamide group with the compound of interest . Another related synthesis method is the microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold, which is a key feature in the compound of interest . These methods suggest that the synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide could potentially be carried out using similar techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, and FT-IR, as well as single crystal assays to determine the crystal structure . Theoretical calculations using density functional theory (DFT) with a 6-31G (d, p) basis set and B3LYP functional correlation have been employed to understand the molecular characteristics, including the reactivity indicated by the HOMO/LUMO energy gap . These methods could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been assessed through Frontier molecular orbital analysis, which revealed a smaller HOMO/LUMO energy gap, indicating higher reactivity. The chemical softness value was found to be in good agreement with experimental values, suggesting that the compound of interest may also exhibit similar reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their enzyme inhibition activity, as demonstrated by the inhibition of enzymes such as acetylcholinesterase (AChE), butylcholinesterase (BChE), alpha-amylase, and urease . The intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of the crystals . The anticancer activity of similar compounds has been evaluated against various human cancer cell lines, with some showing promising activity and good oral drug-like behavior . These properties could be indicative of the physical and chemical properties of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.
科学的研究の応用
合成と特性
この化合物は、4-アミノアンチピリンとベンゾイルイソチオシアネートを等モル比で反応させることにより合成されます。単結晶X線回折 (XRD) 分析により、その構造が確認されました。この化合物は、水素結合やπ-環相互作用など、さまざまな分子間相互作用を示し、その超分子集合体を安定化させています。Def2-SVPD基底集合とB3LYPハイブリッド法を用いて計算された量子パラメータは、実験結果との良好な一致を示しています。 最高被占軌道 (HOMO) はヘテロ原子に位置し、最低空軌道 (LUMO) はベンゼン環に位置しています .
生物活性
この化合物の誘導体は、鎮痛作用、抗炎症作用、抗がん作用など、生物活性を試験されています。 その五環構造は、2つの窒素原子を含み、さまざまな化学的文脈におけるその芳香族性と汎用性に貢献しています .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10-7-6-8-12(11(10)2)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCZMCIKHDAVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

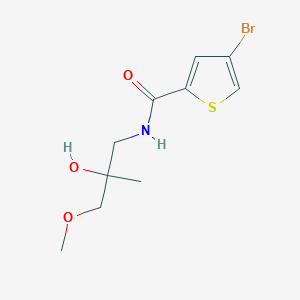
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)
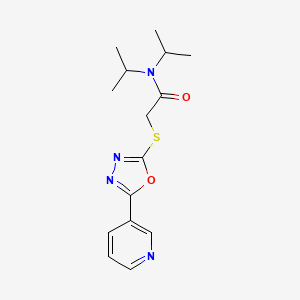
![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)
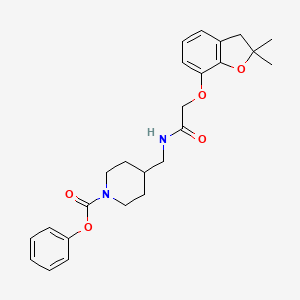
![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)
![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)
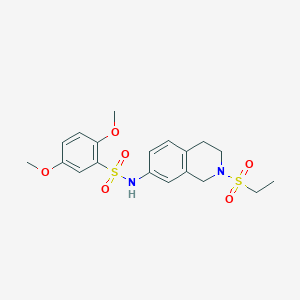
![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)
